N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-28-18-11-12-20(22(14-18)29-2)21-15-31-24(25-21)26-23(27)16-7-6-10-19(13-16)30-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHQSDHFFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Formation of the Phenoxybenzamide Moiety: The phenoxybenzamide moiety can be synthesized by reacting phenoxybenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning: 2,4-Dimethoxy substitution (target) vs.
- Phenoxy vs. Halogen Substituents: The 3-phenoxy group may reduce cytotoxicity compared to halogenated analogs (e.g., 5c) but could limit solubility .
- Thiazole Core Modifications: N-Alkylation (e.g., ’s imino-thiazole) versus S-alkylation () impacts tautomerism and bioavailability .
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a dimethoxyphenyl group, and a phenoxybenzamide moiety. Its molecular formula is , and it has unique structural characteristics that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits potent antibacterial properties. It has shown effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). The mechanism of action involves inhibition of bacterial RNA polymerase (RNAP), disrupting essential cellular processes necessary for bacterial survival .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Specific studies have reported a reduction in tumor growth in xenograft models treated with this compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of RNA Polymerase : The compound binds to the switch region of bacterial RNAP, preventing transcription and leading to cell death.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study conducted on clinical isolates revealed that the compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against MRSA strains .
- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
